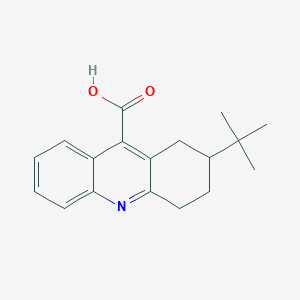![molecular formula C18H22N6OS2 B2359254 N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 941942-05-8](/img/structure/B2359254.png)
N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(6-(Methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound featuring a multi-ring system inclusive of pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide typically involves several key steps:
Formation of Pyrazolo[3,4-d]pyrimidine: : This step involves the reaction of 4-amino-1H-pyrazole with suitable reagents to construct the pyrazolo[3,4-d]pyrimidine framework.
Thioether Formation: : Incorporation of the methylthio group, often through a nucleophilic substitution reaction involving methylthiol or its derivatives.
Substitution with Piperidine: : Introduction of the piperidin-1-yl group through an appropriate substitution reaction.
Ethyl Linker Attachment: : Linking the ethyl group via standard alkylation protocols.
Carboxamide Formation on Thiophene: : Finally, the incorporation of the thiophene-2-carboxamide moiety is achieved through acylation or amidation reactions.
Industrial Production Methods
For industrial production, these reactions are typically optimized for scale-up. Key considerations include reaction yields, the availability of starting materials, and cost-effective purification methods. Continuous flow reactors may be employed to enhance reaction efficiency and maintain stringent quality controls.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methylthio group may undergo oxidation to form sulfoxides or sulfones under suitable conditions.
Reduction: : Selective reduction can modify certain functional groups without disrupting the integrity of the multi-ring system.
Substitution: : Both nucleophilic and electrophilic substitution reactions can modify the piperidin-1-yl or thiophene-2-carboxamide moieties.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dimethylformamide (DMF), dichloromethane (DCM), tetrahydrofuran (THF).
Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
Oxidized Derivatives: : Sulfoxides and sulfones from the oxidation of the methylthio group.
Reduced Intermediates: : Various hydride-reduced analogs.
Substitution Products: : Diversely substituted piperidine and thiophene derivatives.
Scientific Research Applications
N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide exhibits significant potential across multiple research fields:
Chemistry: : Used as a synthetic intermediate for developing novel materials and molecular architectures.
Biology: : Studied for its interactions with biological macromolecules and potential therapeutic uses.
Medicine: : Investigated for its pharmacological properties, particularly its roles in modulating enzyme activity or receptor binding.
Mechanism of Action
The mechanism by which this compound exerts its effects is dependent on its interaction with specific molecular targets. These may include:
Enzyme Inhibition: : Binding to active sites of enzymes, preventing substrate interaction and activity.
Receptor Modulation: : Interacting with cellular receptors, influencing signal transduction pathways.
Pathways Involved: : Modulation of signaling cascades such as kinase pathways, which are critical in cellular processes.
Comparison with Similar Compounds
N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is compared with:
Analogous Pyrazolopyrimidines: : Similar in core structure but vary in substituent groups.
Piperidinyl Compounds: : Variations in the piperidine substitution affect their chemical and biological properties.
Thiophene Derivatives: : Different functionalities on the thiophene ring yield distinct reactivity profiles.
List of Similar Compounds
N-(2-(6-((4-Methylpiperidin-1-yl)methyl)-4-(thiophen-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)carboxamide
N-(2-(6-(Methylthio)-4-(pyridin-3-yl)pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide
N-(2-(6-(Methylthio)-4-(piperidin-4-yl)pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
That’s the rundown on this compound. Heavy stuff, but fascinating, right?
Properties
IUPAC Name |
N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6OS2/c1-26-18-21-15(23-8-3-2-4-9-23)13-12-20-24(16(13)22-18)10-7-19-17(25)14-6-5-11-27-14/h5-6,11-12H,2-4,7-10H2,1H3,(H,19,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGCRJCGBGCMNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CS3)C(=N1)N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetaldehyde oxime](/img/structure/B2359174.png)
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2359176.png)
![ethyl 2-(2-(cyclohexylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2359177.png)

![N-(2-(diethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2359184.png)
![[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B2359185.png)

![N-(2,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2359187.png)



